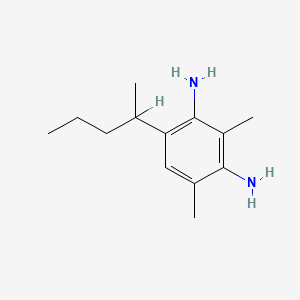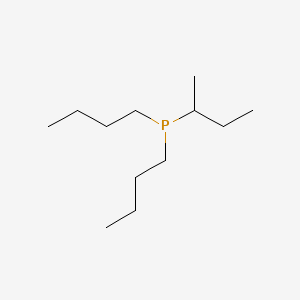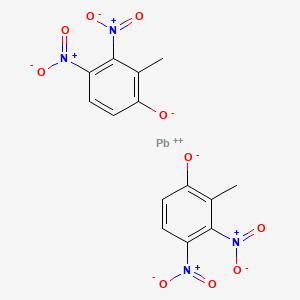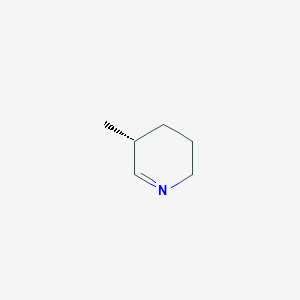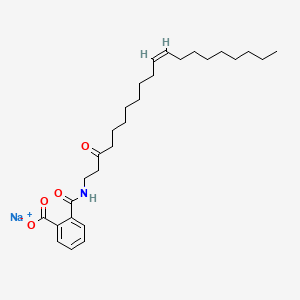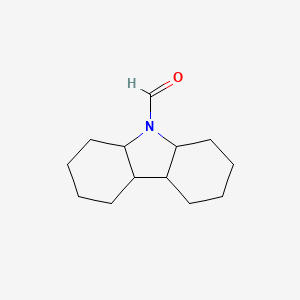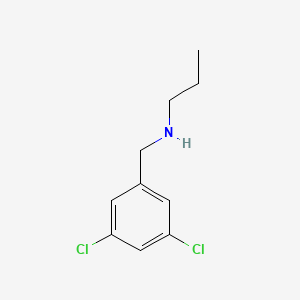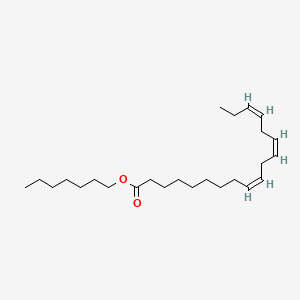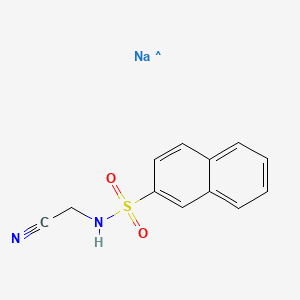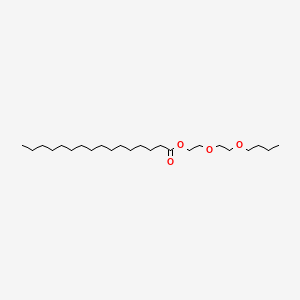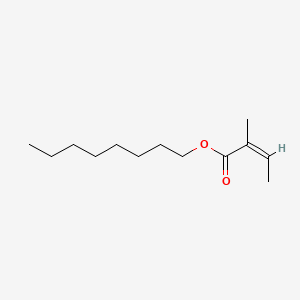
Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, methyl ester is a chemical compound with a complex structure that includes a chloro-nitrophenyl group attached to an acetic acid moiety via a thio linkage, and a methyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-chloro-2-nitrophenyl)thio)-, methyl ester typically involves the reaction of 4-chloro-2-nitrophenylthiol with methyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor system to optimize the reaction conditions and increase the yield. The use of catalysts, such as platinum on carbon, can also enhance the reaction efficiency and selectivity .
化学反应分析
Types of Reactions
Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of acetic acid, ((4-chloro-2-nitrophenyl)thio)-, methyl ester involves its interaction with specific molecular targets. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that interact with cellular pathways. These interactions can result in the modulation of enzyme activity, inhibition of cell proliferation, or induction of apoptosis, depending on the specific biological context .
相似化合物的比较
Similar Compounds
- Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, methyl ester
- (4-Chloro-2-nitrophenyl)acetic acid
- (4-Chloro-2-nitrophenyl)hydrazide
Uniqueness
Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, methyl ester is unique due to its thio linkage, which imparts distinct chemical reactivity compared to its sulfinyl and hydrazide analogs. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
139326-38-8 |
|---|---|
分子式 |
C9H8ClNO4S |
分子量 |
261.68 g/mol |
IUPAC 名称 |
methyl 2-(4-chloro-2-nitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C9H8ClNO4S/c1-15-9(12)5-16-8-3-2-6(10)4-7(8)11(13)14/h2-4H,5H2,1H3 |
InChI 键 |
UWEWAPXGCUAHRA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CSC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


